N-(2-methoxyphenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2, 3-d]pyrimidin-2-ylthio))acetamide
Description
N-(2-Methoxyphenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide is a structurally complex heterocyclic compound featuring a pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one core fused with a bicyclic system. The molecule includes a thioether linkage at position 2 of the pyrimidine ring, an acetamide side chain substituted with a 2-methoxyphenyl group, and a methyl substituent at position 3 of the pyrimidine ring.
Properties
Molecular Formula |
C20H21N3O3S2 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H21N3O3S2/c1-23-19(25)17-12-7-3-6-10-15(12)28-18(17)22-20(23)27-11-16(24)21-13-8-4-5-9-14(13)26-2/h4-5,8-9H,3,6-7,10-11H2,1-2H3,(H,21,24) |
InChI Key |
KVIHEHNDOXPVFE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=CC=C3OC)SC4=C2CCCC4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share core structural motifs with the target molecule, including thiopheno-pyrimidine scaffolds, acetamide linkages, and variable substituents. Key differences in bioactivity, synthesis efficiency, and physicochemical properties are highlighted below.
N-Phenyl-2-(8,9,10,11-Tetrahydro[1]Benzothieno[3,2-e][1,2,4]Triazolo[4,3-c]Pyrimidin-3-Ylsulfanyl)Acetamide (10a)
- Structural Features: Incorporates a fused benzothieno-triazolopyrimidine core instead of a pentahydrobenzo[b]thiopheno[2,3-d]pyrimidine system. The acetamide side chain is linked to a phenyl group.
- Synthesis : Yield: 68–74% via condensation of chloroacetanilides with a triazolopyrimidine intermediate in dry acetone .
- Bioactivity: Not explicitly reported, but triazolopyrimidine derivatives are known for kinase inhibition .
Ethyl (Z)-2-(6,6,8,8-Tetramethyl-2-((2-((4-(3-(3-Nitrophenyl)Acryloyl)-Phenyl)Amino)-2-Oxoethyl)Thio)-4-Oxo-5,6,7,8-Tetrahydropyrido[4′,3′:4,5]Thieno[2,3-d]Pyrimidine-3(4H)-Yl)Acetate
- Structural Features: Features a tetrahydropyrido-thieno[2,3-d]pyrimidine core with a nitro-substituted acryloylphenyl group.
- Bioactivity : Derivatives of this class exhibit anti-inflammatory and antiproliferative activity .
2-((3-Benzyl-4-Oxo-3,4-Dihydrothieno[3,2-d]Pyrimidin-2-Yl)Thio)-N-(3-Methoxyphenyl)Acetamide
- Structural Features : Substituted with a benzyl group at position 3 of the pyrimidine ring and a 3-methoxyphenyl acetamide.
- Physicochemical Data : Molar mass: 437.53 g/mol; Density: 1.35 g/cm³; pKa: 12.77 .
- Bioactivity: Thieno[3,2-d]pyrimidine analogs are studied for anticancer and antimicrobial properties .
G1-4 (2-((3-(3,5-Dimethoxybenzyl)-4-Oxo-3,4,6,7-Tetrahydrothieno[3,2-d]Pyrimidin-2-Yl)Thio)-N-(6-(Trifluoromethyl)Benzo[d]Thiazol-2-Yl)Acetamide)
- Structural Features: Combines a tetrahydrothieno[3,2-d]pyrimidine core with a trifluoromethylbenzo[d]thiazole group.
- Synthesis : Yield: 48% via coupling in DMF under inert gas; molar mass: 594.64 g/mol .
- Bioactivity : Benzo[d]thiazole derivatives are associated with antitumor and anti-inflammatory activity .
Data Table: Comparative Analysis of Key Compounds
Key Findings and Implications
The pentahydrobenzo[b]thiopheno[2,3-d]pyrimidine core offers greater rigidity than tetrahydrothieno[3,2-d]pyrimidine systems, possibly affecting target binding .
Synthetic Efficiency :
- Yields for similar compounds range widely (48–80%), suggesting that the target compound’s synthesis may require optimization of reaction conditions (e.g., solvent, catalyst) .
Bioactivity Potential: While direct data on the target compound is lacking, structural analogs with benzo[d]thiazole or nitro groups exhibit notable antitumor and anti-inflammatory activity, indicating promising avenues for further study .
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